molecular formula C22H30O5 B10795560 7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid

7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid

Cat. No.: B10795560
M. Wt: 374.5 g/mol
InChI Key: NZGFSDWJUZOAAX-UHFFFAOYSA-N
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Description

7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with a hydroxy and phenoxy group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentyl structure.

    Introduction of the Hydroxy and Phenoxy Groups: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4). The phenoxy group can be added through a nucleophilic aromatic substitution reaction.

    Formation of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, 7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclopentyl and phenoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of hydroxy and phenoxy groups suggests that it might interact with biological receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(3-Hydroxy-4-methoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid
  • 7-[2-(3-Hydroxy-4-ethoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid

Uniqueness

Compared to similar compounds, 7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)

InChI Key

NZGFSDWJUZOAAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O

Origin of Product

United States

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